2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid
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Overview
Description
2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid is a unique organic compound with the molecular formula C15H20O2 This compound is characterized by a cyclopentane ring substituted with three methyl groups and a phenyl group, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclopentanone followed by Friedel-Crafts acylation to introduce the phenyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid . Industrial production methods may vary, but they generally follow similar principles with optimization for yield and purity.
Chemical Reactions Analysis
2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Scientific Research Applications
2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biological pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid can be compared with similar compounds such as:
2,2,3-Trimethylcyclopentanecarboxylic acid: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenylcyclopentanecarboxylic acid: Lacks the methyl groups, affecting its steric and electronic properties.
2,2,3-Trimethyl-4-phenylbutanoic acid: Similar structure but with a different ring size, leading to variations in chemical behavior.
Properties
IUPAC Name |
2,2,3-trimethyl-4-phenylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10-12(11-7-5-4-6-8-11)9-13(14(16)17)15(10,2)3/h4-8,10,12-13H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANDMRONFZDPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C1(C)C)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-61-0 |
Source
|
Record name | 2,2,3-TRIMETHYL-4-PHENYLCYCLOPENTANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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